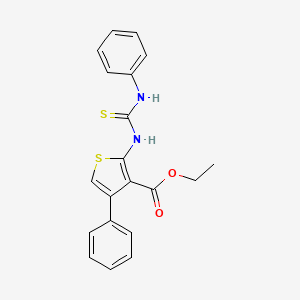Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
CAS No.: 132605-18-6
Cat. No.: VC17074074
Molecular Formula: C20H18N2O2S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132605-18-6 |
|---|---|
| Molecular Formula | C20H18N2O2S2 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | ethyl 4-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |
| Standard InChI Key | AVEVZUAJDAZECY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thiophene-carboxylate family, featuring a thiophene ring substituted at the 3-position with a carboxylic acid ethyl ester group, at the 4-position with a phenyl group, and at the 2-position with a ((phenylamino)thioxomethyl)amino moiety. Its molecular formula is C₃₀H₂₅N₃O₂S₂, derived from the integration of a thiophene core (C₄H₃S) with substituents including phenyl (C₆H₅), ethyl ester (CO₂C₂H₅), and a thiourea derivative (NHC(S)NHPh).
Structural Features
-
Thiophene Core: The central thiophene ring provides aromaticity and electronic stability, facilitating π-π interactions in biological systems .
-
4-Phenyl Substituent: Enhances lipophilicity and may contribute to binding affinity in protein targets .
-
2-(((Phenylamino)Thioxomethyl)Amino) Group: This thiourea-derived moiety introduces hydrogen-bonding capabilities and potential metal-chelation properties, common in bioactive molecules .
-
Ethyl Ester: Improves solubility in organic solvents and serves as a prodrug moiety, hydrolyzing to the free carboxylic acid in vivo .
Physicochemical Data
While explicit data for this compound is unavailable, analogs such as ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) provide benchmarks :
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves multi-step reactions, drawing from methodologies used for related thiophene derivatives :
-
Thiophene Core Formation: Cyclocondensation of mercaptoacetates with α,β-unsaturated nitriles or ketones under acidic conditions .
-
Introduction of the Thiourea Moiety: Reaction of a 2-aminothiophene intermediate with phenyl isothiocyanate (PhNCS) in dimethylformamide (DMF), followed by alkylation or acylation .
-
Esterification: Protection of the carboxylic acid group as an ethyl ester using ethanol under acidic catalysis .
Key Reaction:
Reactivity Profile
-
Hydrolysis: The ethyl ester undergoes saponification to yield the free carboxylic acid under basic conditions .
-
Thiourea Reactivity: The (phenylamino)thioxomethyl group participates in metal coordination and nucleophilic substitutions, enabling further derivatization .
-
Electrophilic Substitution: The thiophene ring undergoes sulfonation or nitration at the 5-position, guided by directing effects of existing substituents .
Research Findings and Comparative Analysis
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume